1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the bicyclic intermediate is reacted with piperazine under controlled conditions.
Final coupling: The final step involves coupling the bicyclic-piperazine intermediate with the phenylprop-2-enyl group using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The bicyclic structure and piperazine moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6,6-dimethyl-2-vinylbicyclo[3.1.1]hept-2-ene
- 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde
- 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid
Uniqueness
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine stands out due to its unique combination of a bicyclic structure and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2/c1-23(2)21-11-10-20(22(23)17-21)18-25-15-13-24(14-16-25)12-6-9-19-7-4-3-5-8-19/h3-10,21-22H,11-18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZMGCXEFDKVJF-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC=C(C1C2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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